5-Chloro-4-fluoro-2-iodophenol
Overview
Description
5-Chloro-4-fluoro-2-iodophenol: is an aromatic compound with the molecular formula C6H3ClFIO It is a halogenated phenol derivative, characterized by the presence of chlorine, fluorine, and iodine atoms attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-fluoro-2-iodophenol typically involves halogenation reactions. One common method is the nucleophilic aromatic substitution reaction, where a phenol derivative undergoes substitution with halogenating agents. For example, starting with 2,4-dihalophenol, selective iodination can be achieved using iodine and an oxidizing agent like sodium iodate under acidic conditions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation and purification steps. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Chloro-4-fluoro-2-iodophenol can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms, such as dehalogenated phenols.
Substitution: The compound is prone to nucleophilic and electrophilic aromatic substitution reactions due to the presence of halogen atoms.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like iodine, chlorine, and fluorine, often in the presence of catalysts or under specific temperature and pressure conditions
Major Products:
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Dehalogenated phenols or partially reduced derivatives.
Substitution: Various halogenated phenols depending on the specific halogenation reaction
Scientific Research Applications
Chemistry: 5-Chloro-4-fluoro-2-iodophenol is used as a building block in organic synthesis, particularly in the preparation of complex aromatic compounds. It serves as a precursor for the synthesis of various bioactive molecules and polymers .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities, including anti-tumor and anti-inflammatory effects. It is used in the development of pharmaceuticals targeting specific enzymes and receptors .
Industry: The compound finds applications in the production of specialty chemicals, including antioxidants, ultraviolet absorbers, and flame retardants. Its unique halogenation pattern imparts specific properties to the materials it is incorporated into .
Mechanism of Action
The mechanism of action of 5-Chloro-4-fluoro-2-iodophenol involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms enhance the compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins, leading to inhibition or activation of specific biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 2-Chloro-4-fluoro-5-iodophenol
- 4-Chloro-2-fluoro-5-iodophenol
- 3-Chloro-5-fluoro-2-iodophenol
Comparison: 5-Chloro-4-fluoro-2-iodophenol is unique due to its specific halogenation pattern, which influences its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different physical properties, such as melting point and solubility, as well as distinct biological activities.
Properties
IUPAC Name |
5-chloro-4-fluoro-2-iodophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFIO/c7-3-1-6(10)5(9)2-4(3)8/h1-2,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFEPJOSBEDGMCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)F)I)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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